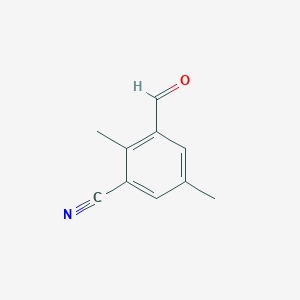

3-Formyl-2,5-dimethylbenzonitrile

Description

Contextual Significance of Aldehyde-Nitrile Bifunctional Compounds

Compounds that possess both an aldehyde and a nitrile functional group are of considerable importance in organic synthesis. The aldehyde group is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon bonds through reactions like the Wittig or aldol (B89426) reactions. orgsyn.orglibretexts.org The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. libretexts.org The presence of both functionalities in a single molecule allows for sequential and selective reactions, providing a powerful tool for the construction of complex molecular architectures. This bifunctionality is particularly valuable in the synthesis of pharmaceutical intermediates and other high-value chemical entities.

Strategic Importance of 4-Formyl-3,5-dimethylbenzonitrile (B137185) as a Versatile Organic Intermediate

4-Formyl-3,5-dimethylbenzonitrile, with its CAS Number 157870-16-1, stands out as a strategically important intermediate in organic synthesis. bldpharm.com Its benzene (B151609) ring is substituted with a formyl (aldehyde) group, a cyano (nitrile) group, and two methyl groups. This specific arrangement of functional groups and substituents influences its reactivity and makes it a valuable precursor for a range of target molecules. The methyl groups can provide steric hindrance or electronic effects that can be exploited in selective chemical transformations. The compound is classified under several chemical categories, including nitriles, benzene compounds, and aldehydes, highlighting its multifaceted chemical nature. bldpharm.com

Scope and Objectives of Academic Inquiry Pertaining to 4-Formyl-3,5-dimethylbenzonitrile

Academic and industrial research focused on 4-Formyl-3,5-dimethylbenzonitrile primarily revolves around its synthesis and its application as a building block in the creation of more complex molecules. Key areas of investigation include the development of efficient and scalable synthetic routes to the compound itself, as well as the exploration of its reactivity in various chemical transformations. Researchers are particularly interested in leveraging its unique structure to synthesize novel compounds with potential applications in medicinal chemistry, materials science, and other areas of chemical research.

Chemical Properties and Characterization

The fundamental properties of 4-Formyl-3,5-dimethylbenzonitrile are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C10H9NO |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 157870-16-1 |

| Appearance | Not specified in available data |

| SMILES | N#CC1=CC(C)=C(C=O)C(C)=C1 |

| InChI Key | AMPDZSUBLMJJHS-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of 4-Formyl-3,5-dimethylbenzonitrile. Data sourced from PubChem. nih.govuni.lu

Synthesis and Manufacturing

The synthesis of benzonitriles and the transformation of aldehydes are well-established areas of organic chemistry. While specific, detailed synthetic procedures for 4-Formyl-3,5-dimethylbenzonitrile are not extensively documented in publicly available literature, general methods for the synthesis of related compounds provide insight into potential manufacturing routes.

For instance, the synthesis of nitriles from aldehydes is a common transformation. researchgate.netorgsyn.org One approach involves the reaction of an aldehyde with a nitrogen source, such as hydroxylamine, followed by dehydration. researchgate.net Another method is the direct conversion of an aldehyde to a nitrile using reagents like O-phenylhydroxylamine. nih.gov The synthesis of 4-Formyl-3,5-dimethylbenzonitrile would likely start from a suitably substituted benzene derivative, such as 3,5-dimethylbenzaldehyde, which would then undergo cyanation.

Applications in Organic Synthesis

The true value of 4-Formyl-3,5-dimethylbenzonitrile lies in its utility as a versatile intermediate in organic synthesis. The dual functionality of the aldehyde and nitrile groups allows for a wide range of chemical modifications.

The aldehyde group can be a focal point for chain extension or the introduction of new functional groups. For example, it can undergo Wittig-type reactions to form alkenes or be used in reductive amination to produce amines. orgsyn.orgresearchgate.net The nitrile group can be hydrolyzed to a carboxylic acid, a key functional group in many pharmaceutical compounds, or reduced to a primary amine, another important building block. libretexts.org

The strategic placement of the methyl groups on the benzene ring can influence the regioselectivity of further reactions on the aromatic ring, allowing for precise control over the final product's structure. This level of control is highly desirable in the synthesis of complex and highly functionalized molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-formyl-2,5-dimethylbenzonitrile |

InChI |

InChI=1S/C10H9NO/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-4,6H,1-2H3 |

InChI Key |

SQEULRFFZKWQQG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C#N)C)C=O |

Canonical SMILES |

CC1=CC(=C(C(=C1)C#N)C)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formyl 3,5 Dimethylbenzonitrile and Its Derivatives

Established Synthetic Routes to 4-Formyl-3,5-dimethylbenzonitrile (B137185)

The synthesis of 4-formyl-3,5-dimethylbenzonitrile can be achieved through several well-established chemical pathways. These routes primarily involve the strategic introduction of either the formyl group or the nitrile group onto a pre-functionalized benzene (B151609) ring, or the interconversion of existing functional groups.

Direct Formylation of Substituted Benzonitriles

One of the most direct methods for synthesizing 4-formyl-3,5-dimethylbenzonitrile is through the electrophilic formylation of 3,5-dimethylbenzonitrile (B1329614). In this approach, the electron-rich aromatic ring, activated by the two methyl groups, is subjected to a formylating agent.

Classic formylation reactions applicable in this context include the Vilsmeier-Haack and Gattermann-Koch reactions.

Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The resulting electrophilic iminium salt reacts with the electron-rich 3,5-dimethylbenzonitrile. organic-chemistry.org The two methyl groups direct the electrophilic substitution to the ortho and para positions. The para-position (C4) is sterically accessible and electronically favored, leading to the desired product after hydrolysis of the iminium intermediate. wikipedia.orgchemistrysteps.com This method is generally effective for aromatic compounds bearing electron-donating groups. ijpcbs.comchemistrysteps.com

Gattermann-Koch Reaction : This method involves treating the substrate with carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as cuprous chloride. shaalaa.com The reaction generates a reactive formyl cation equivalent that attacks the aromatic ring. wikipedia.orgyoutube.com While effective for many alkylbenzenes, this reaction's applicability can be limited, and it is generally not suitable for phenol (B47542) or phenol ether substrates. wikipedia.orgthermofisher.com A modification by Adams allows for the in situ generation of hydrogen cyanide (HCN) from zinc cyanide, which can then act as the formylating agent precursor, making the procedure somewhat safer to handle. wikipedia.orgthermofisher.com

Table 1: Comparison of Direct Formylation Methods

| Method | Reagents | Electrophile | Substrate Suitability |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion (Vilsmeier reagent) | Electron-rich arenes (e.g., anilines, phenols, alkylbenzenes). wikipedia.org |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Formyl cation equivalent, [HCO]⁺. wikipedia.org | Primarily alkylbenzenes; not phenols or their ethers. wikipedia.org |

Nitrile Introduction into Formylated Aromatic Systems

An alternative strategy involves introducing the nitrile group onto an aromatic ring that already contains the formyl and methyl substituents. A common precursor for this route is 4-bromo-2,6-dimethylbenzaldehyde (B1278818). sigmaaldrich.comnih.gov The synthesis proceeds via a nucleophilic substitution reaction where the bromine atom is displaced by a cyanide anion.

This transformation is typically achieved using metal cyanides, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction. This reaction often requires high temperatures and a polar solvent like DMF or N-methyl-2-pyrrolidone (NMP). The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Functional Group Interconversions Leading to 4-Formyl-3,5-dimethylbenzonitrile

Functional group interconversion (FGI) provides another versatile pathway. This can involve either the formation of the aldehyde from a different functional group or the generation of the nitrile from a suitable precursor.

One potential FGI route to the aldehyde involves the oxidation of a methyl group. For instance, a related compound, 2-methoxy-4-cyanobenzaldehyde, is synthesized from 3-methoxy-4-methylbenzonitrile. google.com This process involves the bromination of the methyl group using N-bromosuccinimide (NBS) to form a dibromomethyl intermediate, which is then hydrolyzed to the aldehyde. google.com A similar strategy could be applied by oxidizing the methyl group of 4-cyano-2,6-dimethyltoluene.

Another FGI approach creates the nitrile group. For example, 4-hydroxy-3,5-dimethylbenzaldehyde can be converted into 3,5-dimethyl-4-hydroxybenzonitrile. researchgate.net This is typically achieved by first converting the aldehyde to an aldoxime using hydroxylamine, followed by dehydration of the oxime to the nitrile. The phenolic hydroxyl would then need to be removed or the strategy adapted.

Precursor Synthesis and Regioselective Functionalization

The success of the synthetic methodologies described above hinges on the availability of appropriately substituted precursors and the ability to control the regioselectivity of the key reactions.

Precursor Synthesis : Key starting materials like 3,5-dimethylbenzonitrile or 4-bromo-2,6-dimethylbenzaldehyde must be synthesized efficiently. sigmaaldrich.com For example, 3,5-dimethylaniline (B87155) can be converted to 3,5-dimethylbenzonitrile via a Sandmeyer reaction, which involves diazotization followed by treatment with cuprous cyanide. The precursor 4-bromo-2,6-dimethylbenzaldehyde can be prepared from 2,6-dimethylaniline (B139824) through bromination and subsequent formylation steps.

Regioselectivity : Controlling where the new functional group is introduced on the aromatic ring is critical. nih.govresearchgate.netmdpi.com

In the direct formylation of 3,5-dimethylbenzonitrile, the two activating methyl groups and the deactivating, meta-directing nitrile group work in concert. The methyl groups strongly direct the incoming electrophile (the formyl group) to the positions ortho and para to them. The position para to the nitrile (C4) is ortho to both methyl groups, making it the most electronically activated and sterically accessible site for formylation. youtube.com

In the cyanation of 4-bromo-2,6-dimethylbenzaldehyde, the reaction occurs at the carbon bearing the bromine atom, so regioselectivity is predetermined by the precursor's structure.

Scalable and Sustainable Synthetic Approaches for 4-Formyl-3,5-dimethylbenzonitrile Production

Modern chemical manufacturing emphasizes the development of scalable and environmentally sustainable processes. For a compound like 4-formyl-3,5-dimethylbenzonitrile, this involves exploring greener alternatives to traditional methods. rsc.org

Key areas for improvement include:

Catalytic Methods : Moving away from stoichiometric reagents (like AlCl₃ in Gattermann-Koch) towards catalytic systems reduces waste. researchgate.net Palladium-catalyzed carbonylation reactions, for example, can formylate aryl halides using CO gas and a hydrogen donor under milder conditions than traditional methods. researchgate.net

Alternative Energy Sources : Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, such as the bioreduction of aromatic aldehydes, leading to shorter reaction times and potentially lower energy consumption. scielo.org.mx

Greener Reagents and Solvents : Research into sustainable aldehyde production focuses on using less toxic reagents and environmentally benign solvents. nih.gov This includes photocatalytic methods that can use light energy to drive reactions and biocatalytic approaches that employ enzymes for specific transformations. scielo.org.mxnih.gov For example, procedures have been developed for the environmentally friendly oxidation of substituted phenols to the corresponding hydroxy-dimethylbenzaldehydes using H₂O₂ and a copper catalyst. researchgate.net While not directly applicable to the target molecule, these principles guide the development of more sustainable routes.

Table 2: Key Precursors and Their Synthetic Relevance

| Precursor | CAS Number | Target Reaction | Rationale |

|---|---|---|---|

| 3,5-Dimethylbenzonitrile | 6431-74-9 | Direct Formylation (e.g., Vilsmeier-Haack) | The electron-rich ring is activated by two methyl groups, directing formylation to the C4 position. |

| 4-Bromo-2,6-dimethylbenzaldehyde | 5769-33-5 | Cyanation (e.g., Rosenmund-von Braun) | The bromo-substituent provides a handle for nucleophilic substitution with a cyanide source to install the nitrile group. sigmaaldrich.com |

| 4-Hydroxy-3,5-dimethylbenzaldehyde | 497-62-1 | Nitrile Formation (via oxime) | The aldehyde can be converted to an oxime and then dehydrated to form the nitrile group. researchgate.net |

Chemical Reactivity and Derivatization Strategies of 4 Formyl 3,5 Dimethylbenzonitrile

Transformations Involving the Formyl Group

The aldehyde functionality in 4-formyl-3,5-dimethylbenzonitrile (B137185) is a primary site for a range of chemical reactions. Its electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, and the group can be readily oxidized or reduced.

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the formyl group. This reaction provides a direct route to secondary alcohols. For instance, the reaction of 4-formyl-3,5-dimethylbenzonitrile with a Grignard reagent would yield a secondary alcohol, which can be a valuable intermediate for further synthetic modifications.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. wikipedia.orglumenlearning.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com This reaction is highly versatile, allowing for the introduction of a wide range of substituted vinyl groups in place of the carbonyl oxygen. wikipedia.orglumenlearning.comlibretexts.org

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetic esters), typically in the presence of a weak base as a catalyst. wikipedia.orgsigmaaldrich.com This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products which are themselves versatile synthetic intermediates. wikipedia.orgsigmaaldrich.com

Table 1: Examples of Nucleophilic Addition Reactions on Aromatic Aldehydes Data presented is for analogous aromatic aldehydes and is representative of the expected reactivity.

| Reaction Type | Nucleophile/Reagent | Product Type |

|---|---|---|

| Grignard Reaction | Alkyl/Aryl Magnesium Halide | Secondary Alcohol |

| Wittig Reaction | Triphenylphosphonium Ylide | Alkene |

| Knoevenagel Condensation | Malonic Ester, Piperidine | α,β-Unsaturated Ester |

The formyl group of 4-formyl-3,5-dimethylbenzonitrile can be readily oxidized to a carboxylic acid. This transformation is a key step in accessing another important class of derivatives.

Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can effectively convert the aldehyde to a carboxylic acid. bohrium.comacs.orglibretexts.orgresearchgate.netthieme-connect.com The resulting 4-cyano-3,5-dimethylbenzoic acid is a trifunctional molecule with distinct reactive sites. Oxidation with potassium permanganate can be performed under basic, neutral, or acidic conditions, though basic conditions are common. libretexts.org

Esterification: Once the carboxylic acid is formed, it can be converted to a variety of esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to an acid chloride followed by reaction with an alcohol.

Table 2: Oxidation of Aromatic Aldehydes Data presented is for analogous aromatic aldehydes and is representative of the expected reactivity.

| Reactant | Reagent | Product |

|---|---|---|

| Aromatic Aldehyde | Potassium Permanganate (KMnO₄) | Aromatic Carboxylic Acid |

| Aromatic Carboxylic Acid | Alcohol, Acid Catalyst | Aromatic Ester |

The formyl group can be reduced to either a primary alcohol or completely to a methyl group, providing access to different molecular scaffolds.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) selectively reduce the aldehyde to a primary alcohol without affecting the nitrile group. researchgate.netmasterorganicchemistry.comugm.ac.idlibretexts.org This reaction yields 4-(hydroxymethyl)-3,5-dimethylbenzonitrile, introducing a versatile benzylic alcohol functionality. Lithium aluminum hydride (LiAlH₄) can also be used, but it would also reduce the nitrile group. byjus.com

Reduction to Hydrocarbon: For the complete removal of the carbonyl oxygen to form a methyl group, harsher reduction conditions are required. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a classic method for this transformation. wikipedia.orgyoutube.compharmaguideline.commasterorganicchemistry.comorganic-chemistry.org This would convert 4-formyl-3,5-dimethylbenzonitrile into 3,4,5-trimethylbenzonitrile.

Table 3: Reduction of Aromatic Aldehydes Data presented is for analogous aromatic aldehydes and is representative of the expected reactivity.

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Reduction to Hydrocarbon | Hydrazine, Potassium Hydroxide (Wolff-Kishner) | Alkane |

Transformations Involving the Nitrile Group

The nitrile group in 4-formyl-3,5-dimethylbenzonitrile is a versatile functional group that can be converted into other nitrogen-containing functionalities or a carboxylic acid.

The hydrolysis of the nitrile group provides a pathway to amides and carboxylic acids, which are important functional groups in many organic molecules. numberanalytics.comnumberanalytics.comchemistrysteps.comlibretexts.orgorganicchemistrytutor.com

Partial Hydrolysis to Amide: Under controlled acidic or basic conditions, it is possible to achieve partial hydrolysis of the nitrile to the corresponding primary amide, 4-formyl-3,5-dimethylbenzamide. organicchemistrytutor.com For instance, base-catalyzed hydrolysis with hydrogen peroxide is a known method for this selective transformation. acs.org

Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic hydrolysis will lead to the complete conversion of the nitrile group to a carboxylic acid. numberanalytics.comnumberanalytics.comchemistrysteps.comlibretexts.orgorganicchemistrytutor.comgoogle.com This would yield 4-formyl-3,5-dimethylbenzoic acid. The conditions for hydrolysis can be tailored to favor either the amide or the carboxylic acid. organicchemistrytutor.com

Table 4: Hydrolysis of Aromatic Nitriles Data presented is for analogous aromatic nitriles and is representative of the expected reactivity.

| Reaction Type | Conditions | Product |

|---|---|---|

| Partial Hydrolysis | Mild Acid or Base | Amide |

| Complete Hydrolysis | Strong Acid or Base, Heat | Carboxylic Acid |

The reduction of the nitrile group is a fundamental transformation that provides access to primary amines, which are key building blocks in medicinal chemistry and materials science. bme.hu

Reduction with Hydrides: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. byjus.comchemistrysteps.commasterorganicchemistry.com In the case of 4-formyl-3,5-dimethylbenzonitrile, LiAlH₄ would also reduce the formyl group, leading to a di-functional molecule with both an aminomethyl and a hydroxymethyl group. Selective reduction of the nitrile in the presence of an aldehyde with LiAlH₄ is generally not possible.

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of nitriles to primary amines. bme.huoup.comrsc.org This reaction is typically carried out using a metal catalyst such as nickel, palladium, or platinum under a hydrogen atmosphere. bme.huoup.comrsc.orgrsc.orggoogle.com By carefully selecting the catalyst and reaction conditions, it may be possible to achieve selective reduction of the nitrile group.

Table 5: Reduction of Aromatic Nitriles Data presented is for analogous aromatic nitriles and is representative of the expected reactivity.

| Reagent | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |

| H₂, Raney Nickel | Primary Amine |

Dual Reactivity and Cascade Reactions Utilizing Both Functional Groups

The concurrent presence of the formyl and cyano groups on the same aromatic scaffold opens up possibilities for elegant cascade reactions, where both functionalities participate in a sequential or concerted manner to build complex molecular frameworks.

While specific examples directly involving 4-formyl-3,5-dimethylbenzonitrile in aza-Cope/Mannich rearrangements are not extensively documented in readily available literature, the structural motif is amenable to such transformations. In a hypothetical scenario, the aldehyde could first react with an amine to form an imine. If the amine contains an appropriately positioned alkene, a-sigmatropic rearrangement (aza-Cope) could occur, followed by an intramolecular Mannich reaction where the newly formed enolate attacks the iminium ion. This type of cascade is a powerful tool for the stereoselective synthesis of nitrogen-containing heterocycles.

The Povarov reaction, a formal [4+2] cycloaddition, is a classic method for the synthesis of tetrahydroquinolines. In this reaction, an aromatic imine (formed from an aromatic aldehyde and an amine) reacts with an electron-rich alkene. 4-Formyl-3,5-dimethylbenzonitrile serves as an excellent precursor for the required aromatic imine. The reaction with an alkene, often catalyzed by a Lewis acid, would lead to the formation of a tetrahydroquinoline ring fused to the dimethylbenzonitrile core. This strategy provides a direct route to complex, polycyclic aromatic compounds.

| Reaction Name | Key Intermediates | Product Type |

| Aza-Cope/Mannich Rearrangement | Imine, Enolate, Iminium ion | Nitrogen-containing heterocycles |

| Povarov Reaction | Aromatic imine | Tetrahydroquinolines |

Reactivity of the Aromatic Ring and Alkyl Substituents

Beyond the reactivity of the formyl and cyano groups, the aromatic ring and its methyl substituents also offer sites for further functionalization. The electron-withdrawing nature of the aldehyde and nitrile groups deactivates the aromatic ring towards electrophilic substitution. However, under forcing conditions, reactions such as nitration or halogenation could potentially be achieved, with the substitution pattern being directed by the existing substituents.

The benzylic positions of the methyl groups are susceptible to radical halogenation, for example, using N-bromosuccinimide (NBS) under UV irradiation. This would introduce a handle for further synthetic modifications, such as the introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications of 4 Formyl 3,5 Dimethylbenzonitrile in Advanced Chemical Materials and Architectures

Role as a Monomer in Covalent Organic Frameworks (COFs) Synthesis

The bifunctional nature of 3-Formyl-2,5-dimethylbenzonitrile, possessing both an aldehyde and a nitrile group, theoretically allows it to act as a monomer in the synthesis of Covalent Organic Frameworks (COFs). Aldehyde-containing monomers are commonly employed in the formation of imine-linked COFs through condensation reactions with amine-based linkers. The nitrile group could either be retained as a functional handle within the COF pores or potentially participate in other polymerization or post-synthetic modification reactions. However, there are no specific examples in the current scientific literature demonstrating the use of this compound for this purpose.

Building Block for Electronic and Optical Materials Development

Aromatic nitriles and aldehydes are classes of compounds that are frequently investigated for their electronic and optical properties. The combination of these groups on a benzene (B151609) ring in this compound could impart properties relevant to the development of novel electronic and optical materials. For instance, the nitrile group is a known electron-withdrawing group that can influence the electronic structure of the molecule. The potential for this compound to be incorporated into larger conjugated systems makes it a theoretical candidate for such applications, although no specific studies have been published to date.

Precursor in the Construction of Macrocyclic Systems (e.g., Porphyrins)

Formyl-substituted aromatic compounds are well-established precursors in the synthesis of porphyrins and other macrocyclic systems. nih.gov The aldehyde group can undergo condensation reactions with pyrrole (B145914) derivatives to form the porphyrin macrocycle. While numerous formyl-containing compounds are utilized in this context, the specific use of this compound as a precursor for porphyrin synthesis has not been reported in the available literature. The dimethyl substitution pattern on the benzonitrile (B105546) moiety would be expected to influence the properties of the resulting porphyrin, should it be synthesized.

Contributions to Supramolecular Chemistry and Self-Assembly

The functional groups present in this compound offer potential for its use in supramolecular chemistry and self-assembly. The nitrile and aldehyde groups can participate in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (with appropriate partners), which are the driving forces for self-assembly processes. While this remains a theoretical possibility, there is currently a lack of published research demonstrating the application of this compound in the construction of supramolecular architectures.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Formyl 3,5 Dimethylbenzonitrile and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. While specific experimental data for 3-Formyl-2,5-dimethylbenzonitrile is not publicly available, its predicted NMR spectra can be discussed based on its constituent functional groups and their expected chemical environments.

Proton (¹H) and Carbon-13 (¹³C) NMR Studies

A detailed search of scientific databases did not yield experimental ¹H or ¹³C NMR data for this compound. However, the expected chemical shifts can be predicted based on the structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the two methyl groups. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The two aromatic protons will likely appear as singlets due to their para-positioning, with expected chemical shifts in the range of 7.0 to 8.0 ppm. The two methyl groups (-CH₃) are in different chemical environments and are expected to resonate as singlets at approximately 2.3 to 2.6 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of 190-200 ppm. The nitrile carbon is anticipated to appear between 115 and 125 ppm. The aromatic carbons would produce a set of signals between 120 and 150 ppm, with the carbons attached to the formyl, nitrile, and methyl groups showing distinct shifts. The carbons of the two methyl groups are expected in the upfield region, typically between 15 and 25 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | 9.5 - 10.5 (s) | 190 - 200 |

| C-CN | - | 115 - 125 |

| Ar-H | 7.0 - 8.0 (2s) | 120 - 150 |

| CH₃ | 2.3 - 2.6 (2s) | 15 - 25 |

Note: 's' denotes a singlet. The table presents predicted values and not experimental data.

Two-Dimensional NMR Techniques for Structural Elucidation

No published studies utilizing two-dimensional NMR techniques for the structural elucidation of this compound were found. However, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the assignments of protons and carbons. For instance, HMBC would show correlations between the aldehydic proton and the adjacent aromatic carbon, as well as between the methyl protons and their attached and neighboring aromatic carbons, thereby confirming the substitution pattern of the benzene (B151609) ring.

Solid-State NMR for Bulk Material Characterization

There is no available literature on the solid-state NMR analysis of this compound. This technique could provide information on the molecular packing and polymorphism in the solid state by analyzing the chemical shift anisotropy and dipolar couplings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Experimental mass spectrometry data for this compound, including its molecular ion and fragmentation pattern, are not available in the reviewed sources. The PubChem database lists a computed monoisotopic mass of 159.068413911 Da. nih.gov

In a typical electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of 159. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) leading to a fragment ion at m/z 130. Another prominent fragmentation pathway could be the loss of a methyl radical (CH₃, 15 Da), resulting in an ion at m/z 144. Further fragmentation of these primary ions would provide additional structural information.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Loss |

| 159 | [C₁₀H₉NO]⁺ (Molecular Ion) | - |

| 144 | [C₉H₆NO]⁺ | CH₃ |

| 130 | [C₉H₉N]⁺ | CHO |

Note: This table represents predicted fragmentation patterns and not experimental data.

Vibrational Spectroscopy (Infrared/Raman) for Functional Group Identification

No experimental infrared (IR) or Raman spectra for this compound have been published. However, the characteristic vibrational frequencies for its functional groups can be predicted.

The IR spectrum would be expected to show a strong absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. The carbonyl (C=O) stretching of the formyl group would appear as a strong band in the region of 1690-1715 cm⁻¹. The C-H stretching of the aldehyde group is expected to produce a medium intensity band around 2720-2820 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H bending vibrations of the methyl groups would appear around 1375-1450 cm⁻¹.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

A search of crystallographic databases yielded no single-crystal or powder X-ray diffraction data for this compound. X-ray diffraction analysis would be the definitive method to determine its crystal system, space group, and detailed three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Material Stability

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is used to determine physical transitions such as melting point, glass transition temperature, and crystallization events, as well as to quantify the enthalpy changes associated with these transitions. For a crystalline solid like 4-Formyl-3,5-dimethylbenzonitrile (B137185), a DSC curve would typically show an endothermic peak corresponding to its melting point. The temperature and enthalpy of this peak are characteristic of the compound's purity and crystalline structure. Isomers of a compound, while having similar thermal decomposition profiles in TGA, may exhibit different melting points in DSC analysis. researchgate.net

The thermal stability of benzonitrile (B105546) derivatives is influenced by the nature and position of their substituents. The presence of a formyl group (-CHO) and two methyl groups (-CH₃) on the benzene ring of 4-Formyl-3,5-dimethylbenzonitrile will impact its thermal decomposition pathway. Generally, aromatic compounds exhibit high thermal stability due to the resonance stabilization of the benzene ring. longdom.org However, the substituents can either enhance or reduce this stability. The formyl group, for instance, can be a site for thermal decomposition, potentially leading to decarbonylation at elevated temperatures. researchgate.net Conversely, bulky substituents can sterically hinder decomposition pathways, thereby increasing the thermal stability of the molecule. longdom.org

In the absence of specific experimental data for 4-Formyl-3,5-dimethylbenzonitrile, the following tables illustrate the type of information that would be obtained from TGA and DSC analyses. The values presented are hypothetical and serve as a template for what would be expected from empirical studies.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for 4-Formyl-3,5-dimethylbenzonitrile

This table outlines the expected parameters from a TGA experiment, indicating the temperatures at which significant weight loss occurs, which corresponds to the decomposition of the material.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | ~250 - 300 °C | The temperature at which significant decomposition begins. |

| Temperature at 5% Weight Loss (T5%) | ~260 - 310 °C | A common metric for comparing the thermal stability of materials. |

| Temperature at Maximum Decomposition Rate (Tmax) | ~300 - 350 °C | The temperature at which the rate of weight loss is highest. |

| Residual Mass at 600 °C | < 5% | The amount of material remaining at a high temperature, indicating the extent of decomposition. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for 4-Formyl-3,5-dimethylbenzonitrile

This table presents the kind of data that would be generated from a DSC analysis, focusing on the melting behavior of the compound.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Melting Point (Tm) | ~90 - 110 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHf) | ~20 - 30 kJ/mol | The amount of energy required to melt the substance. |

For adducts of 4-Formyl-3,5-dimethylbenzonitrile, the thermal stability would be dependent on the nature of the interacting molecule and the strength of the intermolecular forces. The formation of adducts could potentially increase the thermal stability by creating a more stable crystal lattice or by providing alternative, higher-energy decomposition pathways.

Further experimental investigation using TGA and DSC is necessary to determine the precise thermal properties of 4-Formyl-3,5-dimethylbenzonitrile and its adducts, which is essential for evaluating their potential in applications where thermal stability is a key requirement.

Computational and Theoretical Investigations of 4 Formyl 3,5 Dimethylbenzonitrile

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the determination of a molecule's electronic structure and, by extension, its optimized ground-state geometry. For a molecule like 3-Formyl-2,5-dimethylbenzonitrile, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide detailed insights into bond lengths, bond angles, and dihedral angles. These geometric parameters are influenced by the electronic interplay between the nitrile (-CN), formyl (-CHO), and methyl (-CH₃) substituents on the benzene (B151609) ring.

Studies on related molecules, such as 2-formylbenzonitrile, have shown that the geometry is a result of the superposition of the electronic effects of the substituent groups. For instance, interactions between the formyl group's oxygen and the nitrile group's carbon can lead to a reduction in the C≡N triple bond length and distortions in the bond angles of the aromatic ring. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In substituted benzaldehydes, the electronic nature of the substituents significantly influences these frontier orbitals. mdpi.com

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical yet realistic data based on typical DFT calculation results for analogous molecules.

| Parameter | Predicted Value |

|---|---|

| C≡N bond length | ~ 1.15 Å |

| C=O bond length | ~ 1.22 Å |

| C-C (ring) bond lengths | ~ 1.39 - 1.41 Å |

| C(ring)-CN bond length | ~ 1.45 Å |

| C(ring)-CHO bond length | ~ 1.48 Å |

Table 2: Frontier Orbital Energies of Related Benzaldehyde (B42025) Derivatives Data adapted from computational studies on various benzaldehyde derivatives. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-Formylbenzonitrile | -7.21 | -2.89 | 4.32 |

| 4-Nitrobenzaldehyde | -7.54 | -3.45 | 4.09 |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, including the identification of transient transition states. For this compound, theoretical methods can be employed to investigate various reactions, such as its synthesis from the corresponding aldehyde or the transformation of its nitrile or formyl groups. For example, the conversion of aromatic aldehydes to nitriles is a well-studied process, and computational methods can elucidate the mechanism, which may proceed through an aldoxime intermediate. nih.gov

By calculating the potential energy surface, researchers can determine the most favorable reaction pathway. This involves locating the transition state structures and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, dictates the reaction rate. Theoretical studies on the hydration of nitriles catalyzed by metal complexes have demonstrated the ability of DFT to map out the catalytic cycle, including the structures and energies of intermediates and transition states. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. This is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light. For this compound, TD-DFT can predict its UV-Vis absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states.

Studies on related molecules like 4-dimethylaminobenzonitrile (DMABN) have utilized TD-DFT to explore the nature of their excited states, including intramolecular charge transfer (ICT) phenomena. researchgate.net The calculations can reveal the character of each excited state (e.g., n→π* or π→π* transitions) and the oscillator strength, which is proportional to the intensity of the corresponding absorption band. This information is invaluable for interpreting experimental spectra and designing molecules with specific photophysical properties.

Table 3: Illustrative Predicted Electronic Transitions for this compound This table contains hypothetical TD-DFT data for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 4.10 | 302 | 0.05 |

| S₀ → S₂ | 4.55 | 272 | 0.21 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, especially in a condensed phase (e.g., in a solvent). For this compound, MD simulations can be used to explore its conformational landscape, revealing the most stable orientations of the formyl and methyl groups.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating the molecule in a solvent like water or an organic solvent, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. researchgate.net Such simulations can provide insights into the solvation structure around the molecule and its aggregation behavior. The insights from MD simulations are crucial for understanding how the molecule interacts with its environment, which is fundamental to its chemical and physical properties.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. These models are highly valuable for predicting the properties of new or untested compounds without the need for extensive experimental work. For a class of compounds like substituted benzonitriles, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times.

The process involves calculating a set of molecular descriptors (topological, electronic, or geometric) for a series of related compounds with known properties. researchgate.net Statistical methods, such as multiple linear regression, are then used to create a model that links these descriptors to the property of interest. While a specific QSPR study for this compound is not available, the methodology has been successfully applied to various classes of benzene derivatives. researchgate.net

Future Research Directions and Potential Innovations for 4 Formyl 3,5 Dimethylbenzonitrile

Catalytic Asymmetric Synthesis Utilizing 4-Formyl-3,5-dimethylbenzonitrile (B137185)

Catalytic asymmetric synthesis is a foundational strategy in modern chemistry for creating chiral molecules, which is particularly vital in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects. libretexts.org This field relies on the use of chiral catalysts to control the stereochemical outcome of a reaction, yielding a specific enantiomer or diastereomer in excess. libretexts.orgnih.gov

The formyl group of 4-Formyl-3,5-dimethylbenzonitrile is an ideal handle for asymmetric transformations. Future research could explore several possibilities:

Asymmetric Nucleophilic Additions: The aldehyde can undergo reactions such as asymmetric aldol (B89426), Henry (nitroaldol), or cyanation reactions. By employing chiral organocatalysts (like proline derivatives) or chiral metal complexes, it would be possible to add various nucleophiles to the carbonyl carbon, creating a new stereocenter. frontiersin.org The resulting chiral secondary alcohol could be a precursor for a wide range of more complex molecules.

Asymmetric Reductions: The enantioselective reduction of the aldehyde to a primary alcohol using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) would produce a chiral benzylic alcohol. This product could serve as a valuable intermediate in the synthesis of bioactive compounds.

Multi-component Reactions: The aldehyde functionality allows for participation in asymmetric multi-component reactions, such as the Passerini or Ugi reactions. These reactions can rapidly build molecular complexity from simple starting materials, and using a chiral component or catalyst can direct the formation of specific stereoisomers.

Bio-inspired Synthetic Pathways for Complex Molecular Scaffolds

Bio-inspired synthesis seeks to mimic nature's enzymatic strategies to build complex molecules under mild conditions. nih.gov Plants, for instance, have sophisticated pathways for producing benzaldehyde (B42025) and its derivatives. researchgate.net These processes often involve enzymes like benzaldehyde synthase or lyases that operate with high specificity and efficiency. researchgate.netrsc.org

Future research into 4-Formyl-3,5-dimethylbenzonitrile could focus on:

Enzymatic Synthesis: Investigating the use of engineered enzymes, such as modified benzaldehyde lyases or formolases, to synthesize 4-Formyl-3,5-dimethylbenzonitrile or its precursors. rsc.org This could offer a greener, more sustainable alternative to traditional chemical synthesis.

Biomimetic Catalysis: Developing small-molecule catalysts that mimic the active sites of enzymes involved in aldehyde metabolism. Inspired by how enzymes like lysyl oxidase generate aldehyde functionalities in proteins, researchers could design systems for the selective synthesis or transformation of substituted benzaldehydes. nih.gov

Pathway Engineering: In the long term, entire metabolic pathways could be designed in microorganisms to produce 4-Formyl-3,5-dimethylbenzonitrile from simple feedstocks. This approach, known as retrosynthetic biology, combines enzymes from different organisms to create novel production routes for non-natural chemicals. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to novel materials with enhanced characteristics for applications in optics, electronics, and biomedicine. frontiersin.org These materials can be broadly classified based on the nature of the interaction between the phases, from weak van der Waals forces to strong covalent bonds. frontiersin.org

The bifunctional nature of 4-Formyl-3,5-dimethylbenzonitrile makes it an attractive candidate for incorporation into such hybrid systems:

Linker for Metal-Organic Frameworks (MOFs): The nitrile group can coordinate with metal ions, while the aldehyde group remains available for post-synthetic modification. This would allow for the creation of functionalized MOFs where other molecules can be grafted onto the framework via the aldehyde, leading to materials for catalysis, gas storage, or sensing.

Surface Functionalization of Inorganic Nanoparticles: The molecule could be used to modify the surface of inorganic materials like silica (B1680970) or titania. The nitrile or a derivative could anchor the molecule to the surface, while the exposed aldehyde group could be used to attach biomolecules, dyes, or other functional moieties.

Sol-Gel Processes: It could be incorporated into sol-gel materials to create hybrid glasses. rsc.org The organic component can impart specific optical or electronic properties to the resulting inorganic network. For example, derivatives of this compound could be used to create materials with tunable fluorescence. nih.gov

Development of Novel Sensor Technologies

The development of sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Aromatic aldehydes are important analytes, and various sensor platforms are being explored for their detection. acs.orgresearchgate.net

4-Formyl-3,5-dimethylbenzonitrile could play a role in sensor technology in two primary ways:

As an Analyte: As a volatile organic compound (VOC), it could be a target for sensor systems designed to detect aromatic aldehydes. acs.org Research could focus on developing specific receptors or materials, such as luminescent MOFs or fluorescent carbon nanodots, that exhibit a detectable change in their optical or electronic properties upon binding to 4-Formyl-3,5-dimethylbenzonitrile. acs.orgresearchgate.net

As a Building Block for Sensor Materials: The molecule's reactive aldehyde group can be used to build larger sensor molecules. For example, it could be condensed with fluorescent amines or other signaling units to create a chemosensor. The binding of a specific target to another part of the sensor molecule could induce a change in the electronic system conjugated with the benzonitrile (B105546) core, leading to a measurable signal.

Exploration of Green Chemistry Principles in Synthetic Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org This includes using renewable feedstocks, employing catalytic rather than stoichiometric reagents, and minimizing waste.

The synthesis of and with 4-Formyl-3,5-dimethylbenzonitrile can be improved by applying green chemistry principles:

Greener Synthesis of the Compound: Research into synthesizing 4-Formyl-3,5-dimethylbenzonitrile itself could focus on greener routes. For example, developing methods that use ionic liquids as recyclable catalysts and solvents to convert a corresponding benzaldehyde precursor into the nitrile could be a promising direction. nih.gov Another approach would be the catalytic aerobic oxidation of a corresponding toluene (B28343) derivative, using air as the oxidant.

Use as a Reagent in Green Reactions: The compound can be used as a starting material in reactions that adhere to green principles. This could involve using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, or using solid-supported catalysts for easy separation and recycling. mdpi.com For instance, the condensation of 4-Formyl-3,5-dimethylbenzonitrile with other reagents to form heterocyclic compounds could be optimized using such environmentally benign methods. mdpi.com

Q & A

Basic: What established synthetic routes are available for 3-Formyl-2,5-dimethylbenzonitrile?

The compound can be synthesized via the Paal-Knorr reaction , which involves condensing 3-aminobenzonitrile with 2,5-hexanedione in acetic acid under reflux conditions. This method introduces the aldehyde group at the 3-position of the pyrrole ring, yielding 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile . Key intermediates should be monitored using thin-layer chromatography (TLC) to ensure reaction progression.

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Temperature modulation : Higher temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions.

- Catalyst screening : Replace acetic acid with Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction efficiency.

- Solvent selection : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Stoichiometric ratios : Adjust the molar ratio of 3-aminobenzonitrile to 2,5-hexanedione (e.g., 1:1.2) to minimize unreacted starting material.

Validate changes using GC-MS or HPLC to quantify yield and purity .

Basic: What spectroscopic techniques are recommended for structural characterization?

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., aldehyde proton at ~9.8 ppm, nitrile carbon at ~115 ppm).

- FT-IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2220 cm⁻¹).

- HRMS : Validate molecular formula (e.g., C₁₄H₁₃N₂O, [M+H]⁺ = 225.1028).

Compare data with structurally related compounds like 4-methoxy-3,5-dimethylbenzonitrile to resolve ambiguities .

Advanced: How can computational methods elucidate reaction mechanisms or biological interactions?

- Density Functional Theory (DFT) : Model the Paal-Knorr reaction pathway to identify transition states and rate-limiting steps.

- Molecular docking : Screen the compound against biological targets (e.g., HIV-1 reverse transcriptase) using software like AutoDock Vina to predict binding affinity and guide drug design .

- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on bioactivity using descriptors like logP and polar surface area .

Basic: What purification methods are effective for isolating this compound?

- Column chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate 8:2 → 6:4) to separate the product from byproducts.

- Recrystallization : Employ ethanol or dichloromethane/hexane mixtures to enhance crystalline purity.

Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced: How can stability studies inform storage and handling protocols?

- Stress testing : Expose the compound to varied pH (1–13), temperatures (40–60°C), and light conditions to assess degradation pathways.

- Degradation product identification : Use LC-MS/MS to detect hydrolyzed or oxidized derivatives (e.g., loss of aldehyde group).

- Hygroscopicity assessment : Store under inert gas (N₂/Ar) if moisture-sensitive, as nitriles are prone to hydrolysis .

Advanced: What strategies validate bioactivity in therapeutic contexts?

- Enzyme inhibition assays : Test against targets like tyrosine kinases or HIV-1 RT using fluorescence-based or radiometric assays.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Metabolic stability : Incubate with liver microsomes to predict in vivo half-life and guide structural modifications .

Basic: How does the substitution pattern influence physicochemical properties?

The 2,5-dimethyl groups enhance steric hindrance, reducing reactivity at the benzene ring. The 3-formyl group increases electrophilicity, making the compound a candidate for nucleophilic additions (e.g., Schiff base formation). LogP calculations (~2.5) suggest moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted studies .

Advanced: How can X-ray crystallography resolve structural ambiguities?

- Single-crystal growth : Use slow evaporation from ethanol/dichloromethane.

- Data collection : Employ a diffractometer (e.g., Rigaku Mercury2) with MoKα radiation (λ = 0.71073 Å).

- Structure refinement : Software like SHELXL can resolve bond lengths and angles, confirming the planar geometry of the pyrrole ring and nitrile orientation .

Advanced: What analytical challenges arise in quantifying trace impurities?

- HPLC-MS/MS : Detect sub-1% impurities (e.g., unreacted 3-aminobenzonitrile) using selective ion monitoring (SIM).

- NMR spiking : Add authentic standards of suspected byproducts (e.g., 3,5-dimethylbenzonitrile) to identify overlapping peaks.

- Limit of detection (LOD) : Validate methods per ICH guidelines (e.g., signal-to-noise ratio ≥3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.